molecular formula C20H44N2O7S B15175757 Diammonium 1-hexadecyl 2-sulphonatosuccinate CAS No. 94236-94-9

Diammonium 1-hexadecyl 2-sulphonatosuccinate

Cat. No.: B15175757
CAS No.: 94236-94-9
M. Wt: 456.6 g/mol
InChI Key: FOIBHKKRXICHDQ-UHFFFAOYSA-N
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Description

Diammonium 1-hexadecyl 2-sulphonatosuccinate (CAS: 94236-98-3; EC: 304-096-8) is an organosulfonate compound characterized by a hexadecyl (C₁₆H₃₃) hydrophobic tail and a sulphonatosuccinate hydrophilic head group, with two ammonium counterions. This structure confers surfactant properties, making it suitable for applications in detergents, emulsifiers, or specialty chemical formulations.

Properties

CAS No.

94236-94-9

Molecular Formula

C20H44N2O7S

Molecular Weight

456.6 g/mol

IUPAC Name

diazanium;4-hexadecoxy-4-oxo-3-sulfonatobutanoate

InChI

InChI=1S/C20H38O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-20(23)18(17-19(21)22)28(24,25)26;;/h18H,2-17H2,1H3,(H,21,22)(H,24,25,26);2*1H3

InChI Key

FOIBHKKRXICHDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 1-hexadecyl 2-sulphonatosuccinate typically involves the reaction of hexadecyl alcohol with maleic anhydride to form 1-hexadecyl maleate. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield 1-hexadecyl 2-sulphonatosuccinate. Finally, the sulphonated product is neutralized with ammonium hydroxide to form the diammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Diammonium 1-hexadecyl 2-sulphonatosuccinate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to its corresponding alcohol derivative.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone derivative.

    Reduction: The major product is 1-hexadecyl succinate.

    Substitution: Various substituted succinates depending on the nucleophile used.

Scientific Research Applications

Diammonium 1-hexadecyl 2-sulphonatosuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of diammonium 1-hexadecyl 2-sulphonatosuccinate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its applications in chemistry, biology, and industry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares diammonium 1-hexadecyl 2-sulphonatosuccinate with analogues differing in alkyl chain length, counterion type, or functional groups.

Alkyl Chain Variations
Compound Name CAS Number EC Number Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 94236-98-3 304-096-8 C₂₀H₄₀N₂O₇S* ~468.6 Reference compound; C₁₆ alkyl chain
Diammonium 1-icosyl 2-sulphonatosuccinate 30931-67-0 250-396-6 C₂₄H₄₈N₂O₇S ~524.7 Longer C₂₀ alkyl chain; higher hydrophobicity
Diammonium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate 94233-08-6 304-038-1 C₂₂H₄₂N₂O₇S ~486.6 Unsaturated C₁₈ chain (Z-configuration); altered solubility and micelle formation
Disodium 4-decyl 2-sulphonatosuccinate 7328-38-3 230-818-5 C₁₄H₂₄Na₂O₇S 382.4 Shorter C₁₀ chain; sodium counterions reduce solubility in polar solvents compared to ammonium

Notes:

  • Longer alkyl chains (e.g., icosyl, C₂₀) increase hydrophobicity, enhancing lipid solubility but reducing water dispersibility.
  • Unsaturation (e.g., octadec-9-enyl) improves flexibility and may lower melting points .
Counterion Variations
Compound Name CAS Number Counterion Key Properties
This compound 94236-98-3 NH₄⁺ Higher solubility in polar solvents; pH-sensitive due to ammonium’s weak basicity
Disodium 4-dodecyl 2-sulphonatosuccinate N/A Na⁺ Greater stability in alkaline conditions; common in detergents and pharmaceuticals
Dihexyl sodium sulfosuccinate N/A Na⁺ Shorter C₆ chain; used in laxatives (e.g., docusate sodium) due to biocompatibility

Functional Impact :

  • Ammonium counterions may enhance biodegradability compared to sodium salts but are less thermally stable.
  • Sodium salts dominate commercial surfactants due to cost and stability in aqueous formulations .
Functional Group Modifications
Compound Name CAS Number Key Modification Application
This compound 94236-98-3 Baseline compound General surfactant
Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate 25882-44-4 Added aminoethyl group Enhanced emulsification in cosmetics
Diammonium 3,4-didodecyl-2-(2-sulfonatophenoxy)benzenesulfonate 68039-04-3 Aromatic sulfonate groups Potential use in high-temperature stabilizers

Notes:

  • Aromatic sulfonates (e.g., benzenesulfonate derivatives) improve thermal stability but may reduce biodegradability .
  • Aminoethyl groups enhance interfacial activity in complex emulsions .

Research Findings and Industrial Relevance

  • Critical Micelle Concentration (CMC) : Longer alkyl chains (e.g., C₁₆ vs. C₁₀) lower CMC, increasing efficiency as surfactants. Ammonium salts generally exhibit lower CMC than sodium analogues in acidic conditions .
  • Environmental Impact : Ammonium-based sulfonates are less persistent in aquatic systems compared to sodium salts but require pH-controlled disposal .
  • Market Trends : Sodium sulfosuccinates dominate pharmaceuticals and detergents, while ammonium variants are niche products for specialized formulations (e.g., agrochemicals) .

Biological Activity

Diammonium 1-hexadecyl 2-sulphonatosuccinate (CAS Number: 44150031) is a surfactant compound with potential applications in various fields, including cosmetics and pharmaceuticals. Its unique structure, characterized by a long hydrophobic hexadecyl chain and anionic sulphonate group, contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C20H44N2O7SC_{20}H_{44}N_2O_7S. The presence of both ammonium and sulphonate groups allows it to exhibit amphiphilic behavior, which is crucial for its function as a surfactant. This property enables it to lower surface tension and stabilize emulsions, making it valuable in formulations.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for use in antimicrobial formulations.

  • Mechanism of Action : The compound disrupts microbial cell membranes due to its surfactant properties, leading to cell lysis. This mechanism is particularly effective against Gram-positive bacteria, which are more susceptible to membrane disruption.

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that while this compound can be toxic at high concentrations, it exhibits selective toxicity towards certain cancer cell lines.

  • Case Study : A study evaluated its effects on human breast cancer (MCF-7) and colon cancer (HT-29) cells. Results showed that concentrations above 100 µM significantly reduced cell viability, suggesting potential for targeted cancer therapies .

Biocompatibility

In cosmetic applications, biocompatibility is crucial. Studies have indicated that at lower concentrations (below 10 µM), this compound shows minimal cytotoxic effects on human dermal fibroblasts, suggesting its safety for topical formulations .

Data Summary

Biological Activity Effect Concentration Reference
AntimicrobialInhibition of bacterial and fungal growthVaries
CytotoxicityReduced viability in cancer cells>100 µM
BiocompatibilityMinimal cytotoxicity on fibroblasts<10 µM

Applications in Research

This compound has been utilized in various research contexts:

  • Emulsification Studies : It serves as an emulsifier in cosmetic formulations, enhancing stability and texture.
  • Drug Delivery Systems : Its surfactant properties are being explored for improving the solubility and bioavailability of poorly soluble drugs.

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